molecular formula C17H21NO3S B13374590 Methyl 4-[(3-methyl-1-piperidinyl)sulfonyl]-1-naphthyl ether

Methyl 4-[(3-methyl-1-piperidinyl)sulfonyl]-1-naphthyl ether

Cat. No.: B13374590
M. Wt: 319.4 g/mol
InChI Key: NIIUMPLFCILAPN-UHFFFAOYSA-N
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Description

Methyl 4-[(3-methyl-1-piperidinyl)sulfonyl]-1-naphthyl ether is a complex organic compound that features a naphthalene ring system substituted with a sulfonyl group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-methyl-1-piperidinyl)sulfonyl]-1-naphthyl ether typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyl Ether: The initial step involves the etherification of a naphthol derivative with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the naphthyl ether using a sulfonyl chloride derivative under basic conditions.

    Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution of the sulfonyl chloride with 3-methylpiperidine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-methyl-1-piperidinyl)sulfonyl]-1-naphthyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Methyl 4-[(3-methyl-1-piperidinyl)sulfonyl]-1-naphthyl ether has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-methyl-1-piperidinyl)sulfonyl]-1-naphthyl ether involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The piperidine moiety can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline
  • 4-(3-Methylpiperidin-1-ylsulfonyl)phenylamine

Uniqueness

Methyl 4-[(3-methyl-1-piperidinyl)sulfonyl]-1-naphthyl ether is unique due to the presence of both a naphthyl ether and a piperidine moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

1-(4-methoxynaphthalen-1-yl)sulfonyl-3-methylpiperidine

InChI

InChI=1S/C17H21NO3S/c1-13-6-5-11-18(12-13)22(19,20)17-10-9-16(21-2)14-7-3-4-8-15(14)17/h3-4,7-10,13H,5-6,11-12H2,1-2H3

InChI Key

NIIUMPLFCILAPN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC

Origin of Product

United States

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